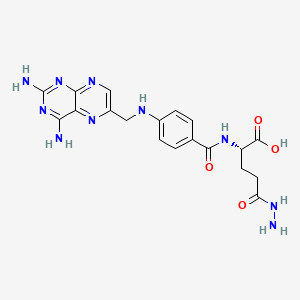

Aminopterin-alpha-hyrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Aminopterin-alpha-hyrazide is a biochemical used for proteomics research . It has a molecular formula of C19H22N10O4 and a molecular weight of 454.44 .

Molecular Structure Analysis

The Aminopterin-alpha-hyrazide molecule contains a total of 57 bonds. There are 35 non-H bonds, 20 multiple bonds, 9 rotatable bonds, 3 double bonds, and 17 aromatic bonds. It also contains 3 six-membered rings, 1 ten-membered ring, 1 aliphatic carboxylic acid, 1 aromatic secondary amide, 2 aromatic primary amines, and 1 secondary amine .Physical And Chemical Properties Analysis

Aminopterin-alpha-hyrazide contains 55 atoms in total; 22 Hydrogen atoms, 19 Carbon atoms, 10 Nitrogen atoms, and 4 Oxygen atoms . It also contains 57 bonds, including 35 non-H bonds, 20 multiple bonds, 9 rotatable bonds, 3 double bonds, 17 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 aliphatic carboxylic acid, 1 aromatic secondary amide, 2 aromatic primary amines, and 1 secondary amine .Scientific Research Applications

Cancer Treatment

Aminopterin-alpha-hyrazide is used in chemotherapy for its antineoplastic and immunosuppressive properties. It has been applied in the treatment of acute lymphocytic leukemia, choriocarcinoma, breast carcinoma, head and neck cancer, oat cell carcinoma, mycosis fungoides, and osteogenic sarcoma .

Enzyme Inhibition Research

It functions as an enzyme inhibitor by competing for the folate binding site of dihydrofolate reductase, an enzyme critical in the DNA synthesis process .

Comparative Biochemical Studies

Research has been conducted to compare mechanisms of resistance to aminopterin in different species, such as Drosophila, which provides insights into evolutionary biology and pharmacology .

Multiagent Therapy for Childhood Leukemia

Aminopterin-alpha-hyrazide has been piloted as a substitute for oral methotrexate within multiagent therapy for childhood leukemia, demonstrating that it did not lead to excessive toxicity or early relapse .

Psoriasis Treatment

Previously used off-label in the United States to treat psoriasis, aminopterin-alpha-hyrazide yielded dramatic lesion clearing .

Pharmacokinetic Studies

It has been involved in novel hydrazide-hydrazone and amide substituted coumarin derivatives’ synthesis, cytotoxicity screening, microarray, radiolabeling, and in vivo pharmacokinetic studies .

Safety and Hazards

Mechanism of Action

Target of Action

Aminopterin-alpha-hyrazide primarily targets the enzyme dihydrofolate reductase . This enzyme plays a crucial role in the synthesis of tetrahydrofolate, which is essential for the production of purines and pyrimadines .

Mode of Action

Aminopterin-alpha-hyrazide works as an enzyme inhibitor. It binds competitively to the folate binding site of the dihydrofolate reductase enzyme . This competitive binding effectively blocks the synthesis of tetrahydrofolate .

Biochemical Pathways

The inhibition of dihydrofolate reductase by Aminopterin-alpha-hyrazide leads to a deficiency in tetrahydrofolate . Tetrahydrofolate is essential in the production of purines and pyrimadines . Therefore, its deficiency results in a reduction of DNA, RNA, and protein synthesis .

Result of Action

The result of Aminopterin-alpha-hyrazide’s action is a reduction in DNA, RNA, and protein synthesis due to the deficiency of tetrahydrofolate . This deficiency is caused by the inhibition of dihydrofolate reductase, which blocks the synthesis of tetrahydrofolate .

properties

IUPAC Name |

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]-5-hydrazinyl-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N10O4/c20-15-14-16(28-19(21)27-15)24-8-11(25-14)7-23-10-3-1-9(2-4-10)17(31)26-12(18(32)33)5-6-13(30)29-22/h1-4,8,12,23H,5-7,22H2,(H,26,31)(H,29,30)(H,32,33)(H4,20,21,24,27,28)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMXWZRAWJHTSQU-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)NN)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)NN)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aminopterin-alpha-hyrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate](/img/structure/B568762.png)